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Compound of Interest

Compound Name:
2-[(Pyridin-3-

yl)methoxy]pyrimidine

Cat. No.: B2474174 Get Quote

A Comprehensive Overview for Researchers and Drug Development Professionals

Abstract
This technical guide provides an in-depth analysis of 2-(Pyridin-3-yl)pyrimidine (CAS 73082-74-

3), a heterocyclic small molecule that serves as a core scaffold in the development of potent

kinase inhibitors. This document consolidates available data on its synthesis, physicochemical

properties, and biological activity, with a particular focus on its role as an inhibitor of clinically

relevant kinases such as RET and Bcr-Abl. Detailed experimental protocols for synthesis and

biological evaluation are provided, alongside visualizations of key signaling pathways and

experimental workflows to support researchers in the fields of medicinal chemistry, oncology,

and drug development.

Note on Nomenclature: The CAS number 73082-74-3 is definitively assigned to the chemical

structure 2-(Pyridin-3-yl)pyrimidine. The user-provided name "2-[(Pyridin-3-
yl)methoxy]pyrimidine" is incorrect for this CAS number as it implies a methoxy linker that is

not present in the registered structure. This guide will focus on the correct compound

associated with the given CAS number.

Chemical and Physical Properties
2-(Pyridin-3-yl)pyrimidine is a small molecule composed of a pyrimidine ring linked to a pyridine

ring at the 2-position. Its chemical and physical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₉H₇N₃ [PubChem CID: 13349629]

Molecular Weight 157.17 g/mol [PubChem CID: 13349629]

IUPAC Name 2-(pyridin-3-yl)pyrimidine [PubChem CID: 13349629]

CAS Number 73082-74-3 [PubChem CID: 13349629]

XLogP3-AA 0.8 [PubChem CID: 13349629]

Hydrogen Bond Donor Count 0 [PubChem CID: 13349629]

Hydrogen Bond Acceptor

Count
3 [PubChem CID: 13349629]

Rotatable Bond Count 1 [PubChem CID: 13349629]

Exact Mass 157.063997 g/mol [PubChem CID: 13349629]

Monoisotopic Mass 157.063997 g/mol [PubChem CID: 13349629]

Topological Polar Surface Area 38.7 Å² [PubChem CID: 13349629]

Heavy Atom Count 12 [PubChem CID: 13349629]

Synthesis and Experimental Protocols
The synthesis of 2-(pyridin-3-yl)pyrimidine and its derivatives typically involves a palladium-

catalyzed cross-coupling reaction, such as a Suzuki coupling, between a pyrimidine-based

organometallic intermediate and a pyridine-containing coupling partner. The following is a

general synthetic protocol adapted from the literature for the synthesis of 2-(pyridin-3-

yl)pyrimidine derivatives.

General Synthesis of 2-(Pyridin-3-yl)pyrimidine
Derivatives
A common route involves the coupling of a substituted pyrimidine with a pyridinylboronic acid.

The following diagram illustrates a generalized synthetic workflow.
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General Synthetic Workflow

Detailed Experimental Protocol: Suzuki Coupling
This protocol describes the synthesis of a 2-(pyridin-3-yl)pyrimidine derivative via a Suzuki

coupling reaction.

Materials:

Substituted 2-chloropyrimidine

3-Pyridinylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Sodium carbonate (Na₂CO₃)

1,4-Dioxane

Water

Ethyl acetate

Brine
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Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask, dissolve the substituted 2-chloropyrimidine (1.0 eq), 3-

pyridinylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a mixture of 1,4-dioxane and

water (4:1).

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.

Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by

thin-layer chromatography (TLC).

Upon completion, cool the reaction to room temperature.

Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of hexane and ethyl acetate).

Biological Activity and Therapeutic Potential
The 2-(pyridin-3-yl)pyrimidine scaffold is a key component in a range of kinase inhibitors,

demonstrating significant potential in cancer therapy. The primary targets identified in the

literature are the RET (Rearranged during Transfection) proto-oncogene and the Bcr-Abl fusion

protein.

Inhibition of RET Kinase
Derivatives of 2-(pyridin-3-yl)pyrimidine have been patented as potent inhibitors of wild-type

and mutant forms of the RET receptor tyrosine kinase.[1] Activating mutations in the RET gene
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are oncogenic drivers in several types of cancer, including non-small cell lung cancer and

medullary thyroid carcinoma.[2]

RET Signaling Pathway

The RET signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.

Its aberrant activation leads to uncontrolled cell growth. The following diagram illustrates a

simplified RET signaling cascade.
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Simplified RET Signaling Pathway
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Inhibition of Bcr-Abl Kinase
A series of pyridin-3-yl pyrimidines have been synthesized and evaluated as inhibitors of the

Bcr-Abl tyrosine kinase.[3] The Bcr-Abl fusion protein is the hallmark of chronic myeloid

leukemia (CML).

Bcr-Abl Signaling Pathway

The constitutive kinase activity of Bcr-Abl drives the proliferation of leukemia cells through the

activation of multiple downstream signaling pathways. A simplified representation of the Bcr-Abl

signaling network is shown below.
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Simplified Bcr-Abl Signaling Pathway

Quantitative Biological Activity Data
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The following tables summarize the inhibitory activities of representative 2-(pyridin-3-

yl)pyrimidine derivatives against various kinases and cancer cell lines.

Table 1: Bcr-Abl Kinase and K562 Cell Line Inhibition[3]

Compound Bcr-Abl IC₅₀ (μM) K562 IC₅₀ (μM)

A2 0.03 0.08

A8 0.02 0.06

A9 0.02 0.05

Imatinib 0.25 0.30

Table 2: RET Kinase Inhibition (Data derived from patent literature)[1]

Compound Example RET Kinase IC₅₀ (nM)

Example 1 < 10

Example 5 < 10

Example 12 < 50

Experimental Protocols for Biological Assays
This protocol outlines a general method for determining the in vitro inhibitory activity of a

compound against a target kinase.

Workflow for Kinase Inhibition Assay
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Kinase Inhibition Assay Workflow

Procedure:

Prepare serial dilutions of the test compound in DMSO.

In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and the test

compound at various concentrations.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
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Stop the reaction and measure the kinase activity using a suitable detection method, such as

a luminescence-based assay that quantifies the amount of ADP produced.

Plot the percentage of kinase inhibition against the logarithm of the compound concentration

and determine the IC₅₀ value using a non-linear regression analysis.

This protocol describes the use of an MTT assay to evaluate the anti-proliferative effects of a

compound on cancer cell lines.

Procedure:

Seed cancer cells (e.g., K562) in a 96-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of the test compound and a vehicle control

(DMSO).

Incubate the cells for a specified period (e.g., 72 hours).

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan

crystals.

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of

SDS in HCl).

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀

value.

Conclusion
2-(Pyridin-3-yl)pyrimidine is a valuable scaffold in medicinal chemistry, particularly for the

development of kinase inhibitors targeting oncogenic drivers like RET and Bcr-Abl. The

synthetic routes to its derivatives are well-established, and the resulting compounds have

demonstrated potent biological activity in preclinical studies. This technical guide provides a

foundational resource for researchers and drug development professionals interested in

exploring the therapeutic potential of this promising class of molecules. Further research is
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warranted to optimize the pharmacokinetic and pharmacodynamic properties of these

compounds for potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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